2-(2-chloro-6-fluorobenzyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O/c22-18-9-4-10-19(23)17(18)13-25-21(26)12-11-20(24-25)16-8-3-6-14-5-1-2-7-15(14)16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNWJGJVCLQWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorobenzyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its anti-inflammatory, antibacterial, and anticancer properties, while also discussing structure-activity relationships (SARs) that underpin its efficacy.
Chemical Structure
The molecular formula of the compound is , featuring a naphthalene moiety and a pyridazine ring. The presence of chlorine and fluorine substituents is significant in modulating the biological activity of the compound.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridazine derivatives. For example, compounds structurally related to This compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity. In one study, derivatives showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug, indicating strong anti-inflammatory effects .
Table 1: Comparative Anti-inflammatory Potency
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Pyridazine Derivative A | 0.04 ± 0.09 | |
| Pyridazine Derivative B | 0.04 ± 0.02 |
Antibacterial Activity
The compound's antibacterial properties have also been investigated, particularly against Gram-positive bacteria. Studies report minimum inhibitory concentrations (MIC) that suggest effective antibacterial action, with certain derivatives showing selective activity against Staphylococcus aureus and Enterococcus species .
Table 2: Antibacterial Activity
| Compound | MIC (μM) | Target Bacteria | Reference |
|---|---|---|---|
| Compound X | 15.625 - 62.5 | Staphylococcus aureus | |
| Compound Y | 62.5 - 125 | Enterococcus faecalis |
Anticancer Potential
In vitro studies have indicated that certain pyridazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Case Study: Anticancer Activity
A recent study evaluated the effects of This compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Structure-Activity Relationships (SAR)
The biological activity of This compound is significantly influenced by its chemical structure:
- Chlorine and Fluorine Substituents : These halogen atoms enhance lipophilicity and improve binding affinity to biological targets.
- Naphthalene Ring : Contributes to hydrophobic interactions which can stabilize binding to receptors or enzymes involved in inflammation and cancer pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Substituent Effects
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) :
- 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one: Substituents: 3,4-dichlorophenyl at position 5. Similarity Score: 0.97 (compared to the target compound’s chlorinated benzyl group) .
6-(Naphthalen-1-yl)pyridazin-3(2H)-one :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The naphthalen-1-yl group in the target compound likely increases logP compared to phenyl or dichlorophenyl analogs, impacting solubility and absorption .
- Metabolic Stability : Chloro and fluoro substituents on the benzyl group may slow oxidative metabolism compared to methoxy or hydrogen substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-chloro-6-fluorobenzyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one?
- Methodological Answer : A common approach involves coupling substituted pyridazinone intermediates with halogenated benzyl groups under basic conditions. For example, anhydrous potassium carbonate in acetone facilitates nucleophilic substitution reactions (e.g., alkylation of pyridazinone derivatives) . Reaction optimization should focus on solvent polarity, stoichiometry, and temperature to minimize side products. Post-synthesis purification via preparative TLC or column chromatography is critical for isolating high-purity compounds .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Adhere to GHS safety protocols, including wearing flame-retardant antistatic clothing, chemical-resistant gloves, and respiratory protection (e.g., N95 masks) to avoid inhalation. Store the compound in a tightly sealed container in a dry, ventilated area. Waste disposal must follow hazardous chemical guidelines, with segregation of organic and halogenated waste for professional treatment .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy (¹H, ¹³C, and 19F): To resolve aromatic protons, fluorinated substituents, and naphthalene ring integration.
- X-ray crystallography : For definitive structural confirmation, as demonstrated for related pyridazinone derivatives .
Advanced Research Questions
Q. How can experimental design address contradictions in biological activity data for this compound?
- Methodological Answer : Implement a split-plot factorial design to isolate variables (e.g., substituent effects, solvent systems). For instance, test antifungal activity using standardized MIC assays across multiple fungal strains, with controls for solvent interference . Statistical tools like ANOVA can identify significant variables causing discrepancies .
Q. What strategies optimize the compound’s solubility for in vivo pharmacological studies?
- Methodological Answer : Conduct solubility screens in pharmaceutically relevant solvents (e.g., PEG-400, DMSO) using UV-Vis spectroscopy or HPLC. Co-solvency approaches or salt formation (e.g., hydrochloride salts) may enhance aqueous solubility, as seen in structurally similar fluorinated pyridazinones .
Q. How can researchers evaluate the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL project framework :
- Phase 1 : Determine logP (octanol-water partition coefficient) and hydrolysis half-life.
- Phase 2 : Use soil column chromatography to assess leaching potential.
- Phase 3 : Ecotoxicity assays (e.g., Daphnia magna LC50) to model ecological risks.
Key Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
